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Compound of Interest

Compound Name: BM635

Cat. No.: B1447796 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis and evaluation of BM635
analogues, a promising class of anti-tubercular agents targeting the essential mycobacterial

membrane protein MmpL3. The protocols outlined below are based on the successful synthesis

of the potent analogue, 4-((1-isopropyl-5-(4-isopropylphenyl)-2-methyl-1H-pyrrol-3-

yl)methyl)morpholine, and are intended to serve as a guide for the development of novel

MmpL3 inhibitors.

I. Introduction
Tuberculosis remains a global health crisis, and the emergence of drug-resistant strains

necessitates the discovery of novel therapeutics with new mechanisms of action. BM635 and

its analogues have demonstrated significant activity against Mycobacterium tuberculosis,

including drug-sensitive strains, by inhibiting MmpL3.[1] MmpL3 is a crucial transporter

responsible for the export of trehalose monomycolate (TMM), a key precursor for the

mycobacterial cell wall.[2][3] Inhibition of MmpL3 disrupts cell wall biosynthesis, leading to

bacterial cell death.[4] The lead analogue, 4-((1-isopropyl-5-(4-isopropylphenyl)-2-methyl-1H-

pyrrol-3-yl)methyl)morpholine (designated as compound 17 in seminal literature), has shown

excellent in vitro activity and efficacy in a murine model of tuberculosis.[1]
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The synthesis of BM635 analogues generally follows a multi-step process involving the

formation of a substituted pyrrole core, followed by functionalization. A representative workflow

is depicted below.

Step 1: Diketone Synthesis

Step 2: Pyrrole Core Formation (Paal-Knorr Synthesis)

Step 3: Functionalization (Mannich Reaction)

Starting Materials
Diketone Intermediate

Acylation/Condensation

1,2,5-Trisubstituted PyrroleAmine

BM635 Analogue

Formaldehyde

Secondary Amine (e.g., Morpholine)
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General Synthetic Workflow for BM635 Analogues

Experimental Protocol: Synthesis of 4-((1-isopropyl-5-(4-
isopropylphenyl)-2-methyl-1H-pyrrol-3-
yl)methyl)morpholine
This protocol is a representative example based on established synthetic routes for this class of

compounds.

Step 1: Synthesis of the 1,4-Diketone Intermediate
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The synthesis begins with the preparation of a suitably substituted 1,4-diketone. This can be

achieved through various classical organic chemistry reactions, such as the acylation of a

ketone enolate or related condensation reactions.

Step 2: Paal-Knorr Synthesis of the Pyrrole Core

The substituted pyrrole core is efficiently assembled via a Paal-Knorr synthesis.[1][5]

Reaction Setup: In a microwave-safe vessel, combine the 1,4-diketone intermediate (1.0 eq)

and the desired primary amine (e.g., isopropylamine, 1.2 eq).

Solvent: Add a suitable solvent, such as ethanol or acetic acid.

Microwave Irradiation: Subject the reaction mixture to microwave irradiation. Typical

conditions may range from 100-150 °C for 15-60 minutes. Monitor the reaction progress by

thin-layer chromatography (TLC).

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature.

Remove the solvent under reduced pressure. The crude product is then purified by column

chromatography on silica gel to yield the 1,2,5-trisubstituted pyrrole.

Step 3: Mannich Reaction for Side Chain Introduction

The final step involves the introduction of the aminomethyl side chain at the C3 position of the

pyrrole ring via a Mannich reaction.

Reaction Setup: To a solution of the 1,2,5-trisubstituted pyrrole (1.0 eq) in a suitable solvent

(e.g., ethanol or dioxane), add formaldehyde (as a 37% aqueous solution, 1.5 eq) and the

secondary amine (e.g., morpholine, 1.5 eq).

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating

(e.g., 40-60 °C) for several hours to overnight. Monitor the reaction by TLC.

Work-up and Purification: Once the reaction is complete, concentrate the mixture under

reduced pressure. The residue can be partitioned between an organic solvent (e.g., ethyl

acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium
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sulfate, and concentrated. The crude product is purified by column chromatography to afford

the final BM635 analogue.

III. Biological Evaluation Protocols
A. In Vitro Activity against Mycobacterium tuberculosis

Protocol: Minimum Inhibitory Concentration (MIC) Determination

Bacterial Strain:Mycobacterium tuberculosis H37Rv is a commonly used laboratory strain.

Culture Medium: Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC

(albumin-dextrose-catalase), and 0.05% Tween 80.

Assay Setup:

Prepare a serial two-fold dilution of the test compounds in a 96-well microplate.

Inoculate the wells with a standardized suspension of M. tuberculosis to a final density of

approximately 5 x 10^5 CFU/mL.

Include a positive control (e.g., isoniazid) and a negative control (no drug).

Incubation: Incubate the plates at 37 °C for 7-14 days.

MIC Determination: The MIC is defined as the lowest concentration of the compound that

completely inhibits visible growth of the mycobacteria.

B. Cytotoxicity Assay

Protocol: Evaluation in HepG2 Cells

Cell Line: Human hepatoma cell line HepG2.

Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal

bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

Assay Procedure:
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Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to

adhere overnight.

Treat the cells with serial dilutions of the test compounds for 72 hours.

Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo®

luminescent cell viability assay.

Data Analysis: Calculate the 50% cytotoxic concentration (CC50) from the dose-response

curve. The Selectivity Index (SI) is then determined as the ratio of CC50 to MIC.

IV. Pharmacokinetic and In Vivo Efficacy Evaluation
A. Pharmacokinetic Studies (Representative Protocol)

Pharmacokinetic properties are typically evaluated in a murine model (e.g., BALB/c or C57BL/6

mice).

Compound Administration: Administer the test compound to mice via the desired route (e.g.,

oral gavage or intravenous injection).

Sample Collection: Collect blood samples at various time points post-administration.

Sample Processing and Analysis: Process the blood samples to obtain plasma. Analyze the

concentration of the compound in the plasma using a validated analytical method, such as

LC-MS/MS.

Data Analysis: Determine key pharmacokinetic parameters, including half-life (t1/2),

maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the

curve (AUC).

B. In Vivo Efficacy in a Murine Tuberculosis Model (Representative Protocol)

Infection Model: Use an established murine model of tuberculosis infection, such as an

aerosol infection model with M. tuberculosis H37Rv in BALB/c mice.

Treatment Regimen: After establishing the infection (typically 2-4 weeks post-infection), treat

groups of mice with the test compound, a vehicle control, and a positive control drug (e.g.,
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isoniazid) daily for a specified duration (e.g., 2-4 weeks).

Efficacy Assessment: At the end of the treatment period, euthanize the mice and harvest the

lungs and spleens. Homogenize the organs and plate serial dilutions on Middlebrook 7H11

agar to determine the bacterial load (colony-forming units, CFU).

Data Analysis: Compare the CFU counts in the organs of the treated groups to the vehicle

control group to determine the reduction in bacterial burden.

V. Data Presentation
Quantitative data from the above-mentioned assays should be summarized in clear and

concise tables for comparative analysis.

Table 1: In Vitro Activity and Cytotoxicity of BM635 Analogues

Compound ID
MIC (µM) vs. M. tb
H37Rv

CC50 (µM) vs.
HepG2

Selectivity Index
(SI = CC50/MIC)

Analogue 1

Analogue 2

...

BM635

Compound 17 0.15 20 133

Isoniazid

Table 2: Pharmacokinetic Parameters of Lead Analogues in Mice
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Compoun
d ID

Route
Dose
(mg/kg)

Cmax
(ng/mL)

Tmax (h) t1/2 (h)
AUC
(ng·h/mL)

Analogue

X
p.o.

Analogue

Y
i.v.

VI. Mechanism of Action: MmpL3 Inhibition
BM635 and its analogues exert their anti-tubercular effect by targeting MmpL3, a transporter in

the mycobacterial inner membrane.
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Mechanism of Action of BM635 Analogues
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The inhibition of MmpL3 by BM635 analogues blocks the transport of TMM from the cytoplasm

to the periplasm. This disruption of the TMM supply chain halts the synthesis of mycolic acids

and their incorporation into the mycobacterial cell wall, ultimately leading to cell death.[2][3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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